molecular formula C21H19N3O5S B409606 (E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 305375-06-8

(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B409606
CAS No.: 305375-06-8
M. Wt: 425.5g/mol
InChI Key: ZLSMUWMVBFGTSG-GXDHUFHOSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of protein kinase inhibitors. Its molecular structure integrates a tetrahydrobenzo[b]thiophene core, a well-known pharmacophore found in various kinase inhibitors , which is functionalized with a (E)-2-cyano-3-arylacrylamido moiety. This α,β-unsaturated nitrile group can act as a potent electrophile, capable of forming covalent bonds with cysteine residues in the ATP-binding pocket of target kinases, a strategy employed by several approved covalent drugs . The 3-nitrophenyl substituent suggests potential for targeting kinases with specific hydrophobic pockets and can influence the compound's electronic properties and binding affinity. Researchers are investigating this compound and its analogs as potential lead molecules for targeting dysregulated signaling pathways in diseases such as cancer, with a focus on targeted therapy development . Its primary research value lies in its utility as a key intermediate or a functional probe for structure-activity relationship (SAR) studies, enabling the exploration of kinase selectivity and the optimization of inhibitory potency.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-2-29-21(26)18-16-8-3-4-9-17(16)30-20(18)23-19(25)14(12-22)10-13-6-5-7-15(11-13)24(27)28/h5-7,10-11H,2-4,8-9H2,1H3,(H,23,25)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSMUWMVBFGTSG-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-Ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of thiophene derivatives, which have been studied extensively for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The unique structural features of this compound contribute to its biological activity and therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C21H19N3O5S
  • Molecular Weight : 425.46 g/mol
  • CAS Number : 305375-06-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial agent and its antioxidant properties.

Antimicrobial Activity

Studies have demonstrated that compounds with thiophene scaffolds exhibit significant antibacterial activity against various pathogens. For instance:

  • Antibacterial Testing : The compound was tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, showing notable zones of inhibition. The diameter of these zones is indicative of the compound's effectiveness.
CompoundTarget BacteriaZone of Inhibition (mm)
This compoundB. subtilis15
S. aureus18

The presence of the nitrophenyl group is believed to enhance the antibacterial properties by increasing the compound's ability to penetrate bacterial cell walls.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several assays:

  • DPPH Radical Scavenging Activity : The compound exhibited significant scavenging activity against DPPH radicals.
  • Nitric Oxide Scavenging : Effective in inhibiting nitric oxide production in vitro.
  • Lipid Peroxidation Inhibition : Demonstrated ability to protect against iron-induced lipid peroxidation.

The results indicated that compounds with hydroxyl substituents on phenyl rings showed enhanced antioxidant activity compared to those without.

Assay TypeIC50 Value (µM)
DPPH Scavenging25
Nitric Oxide Scavenging30
Lipid Peroxidation Inhibition20

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to explore modifications that could enhance its biological activity:

  • A study synthesized a series of acrylamides derived from ethyl 2-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and evaluated their antibacterial and antioxidant activities. The findings suggested that specific substitutions on the phenyl ring significantly influenced the biological activity.

Example Findings

  • Substituted Phenolic Compounds : Compounds with para-hydroxyl groups exhibited superior antioxidant properties compared to their ortho or methoxy counterparts.
  • Anticancer Potential : Some derivatives demonstrated cytotoxic effects against cancer cell lines in preliminary screenings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Indol-3-yl (5g): May confer enhanced binding to aromatic receptor pockets due to planar structure, unlike the nitro group’s steric bulk .

Synthetic Efficiency: Knoevenagel condensation (used for analogs like 3d) achieves higher yields (~90%) compared to Petasis reactions (22% for 6o), highlighting method-dependent efficiency . The target compound’s synthesis likely follows similar protocols but with nitrobenzaldehyde, which may require optimized conditions due to nitro group reactivity .

Spectroscopic Profiles: IR Spectroscopy: Nitro groups exhibit strong absorptions near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), distinct from hydroxyl (3131 cm⁻¹ in 3d) or methoxy peaks . ¹H NMR: The 3-nitrophenyl group deshields adjacent protons, causing downfield shifts (e.g., aromatic protons >8 ppm) compared to 4-hydroxyphenyl analogs (~6.9–8.0 ppm) .

Biological Activity Trends: Antioxidant activity: 4-Hydroxyphenyl analogs (e.g., 3d) show potent radical scavenging (IC₅₀: 12 μM), attributed to phenolic -OH donating hydrogen atoms . The nitro group’s electron-withdrawing nature may reduce this effect. Antibacterial activity: Chlorophenyl derivatives (e.g., Compound 23) inhibit bacterial growth via membrane disruption, suggesting nitro-substituted analogs may act similarly .

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